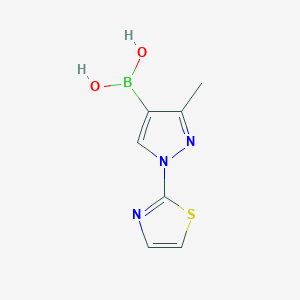
(3-Methyl-1-(thiazol-2-yl)-1H-pyrazol-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methyl-1-(thiazol-2-yl)-1H-pyrazol-4-yl)boronic acid is a heterocyclic compound that features a boronic acid group attached to a pyrazole ring, which is further substituted with a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions: The boronic acid group is then introduced via a borylation reaction using reagents such as bis(pinacolato)diboron under palladium-catalyzed conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenated reagents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole or thiazole rings .
科学的研究の応用
(3-Methyl-1-(thiazol-2-yl)-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (3-Methyl-1-(thiazol-2-yl)-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The pyrazole and thiazole rings contribute to the compound’s binding affinity and specificity by interacting with the target’s active site through hydrogen bonding and hydrophobic interactions .
類似化合物との比較
1,2,3-Triazoles: These compounds share a similar heterocyclic structure and are known for their broad range of biological activities.
1,2,4-Triazoles: Another class of triazoles with significant pharmacological applications.
Thiazole Derivatives: Compounds containing the thiazole ring are widely used in medicinal chemistry for their diverse biological activities.
Uniqueness: (3-Methyl-1-(thiazol-2-yl)-1H-pyrazol-4-yl)boronic acid is unique due to the presence of both the pyrazole and thiazole rings, along with the boronic acid group. This combination of functional groups provides a versatile platform for chemical modifications and enhances the compound’s potential for various applications in research and industry .
特性
分子式 |
C7H8BN3O2S |
|---|---|
分子量 |
209.04 g/mol |
IUPAC名 |
[3-methyl-1-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C7H8BN3O2S/c1-5-6(8(12)13)4-11(10-5)7-9-2-3-14-7/h2-4,12-13H,1H3 |
InChIキー |
PZSIQSZVFJUVNV-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN(N=C1C)C2=NC=CS2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[9-(Trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]prop-2-en-1-one](/img/structure/B15314124.png)
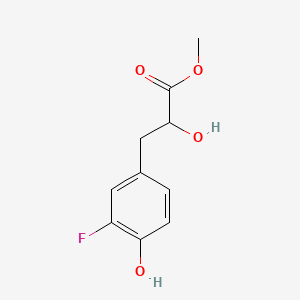
![Methyl2-[3-(bromomethyl)oxolan-3-yl]acetate](/img/structure/B15314130.png)



![[6-(Dimethylamino)-5-fluoropyridin-3-yl]boronic acid](/img/structure/B15314162.png)
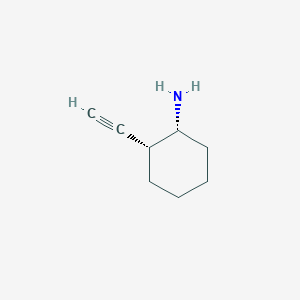
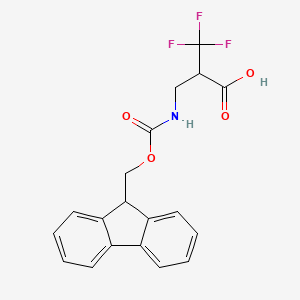
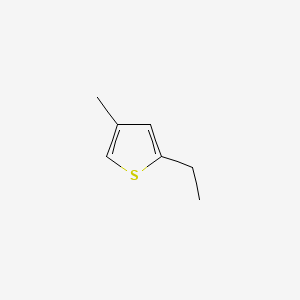
![1-{1-azabicyclo[2.2.1]heptan-3-yl}methanaminedihydrochloride,Mixtureofdiastereomers](/img/structure/B15314199.png)
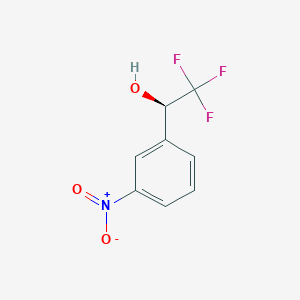
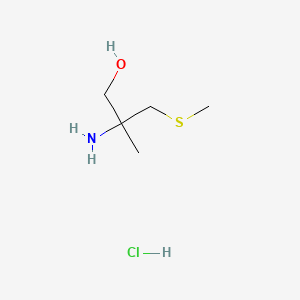
![N-(1,3-benzothiazol-6-yl)-N-[2-(3-ethylanilino)-2-oxo-1-pyridin-3-ylethyl]prop-2-enamide](/img/structure/B15314221.png)
